molecular formula C16H13NOS B2691114 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965305-06-9

2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2691114
CAS No.: 1965305-06-9
M. Wt: 267.35
InChI Key: YNVSRUFRKMJZGS-UHFFFAOYSA-N
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Description

2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound features a tolyl group and a hydroxyphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis or other cyclization reactions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism of action for 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the hydroxy and tolyl groups, making it less reactive.

    4-Hydroxy-2-phenylthiazole: Similar but lacks the tolyl group.

    2-(2-Tolyl)thiazole: Lacks the hydroxy group.

Properties

IUPAC Name

2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-11-6-2-3-7-12(11)16-17-14(10-19-16)13-8-4-5-9-15(13)18/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVSRUFRKMJZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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